REACTION_CXSMILES
|
CCCCCCCCCCCCCCCCCCN[C:20]([CH2:22][CH2:23][C:24]1[CH:29]=[C:28](C(C)(C)C)[C:27](O)=[C:26](C(C)(C)C)[CH:25]=1)=O.[O-:39][Mn](=O)(=O)=O.[K+].[C:45]([O-])([O-:47])=[O:46].[Na+].[Na+]>CC(O)=O.O>[CH3:20][CH:22]1[O:47][C:45](=[O:46])[C:29]2[C:28]([OH:39])=[CH:27][CH:26]=[CH:25][C:24]=2[CH2:23]1 |f:1.2,3.4.5|
|
Name
|
AO-1
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCCCCNC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kept below 10° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated
|
Type
|
CUSTOM
|
Details
|
the residue is purified by SFC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |